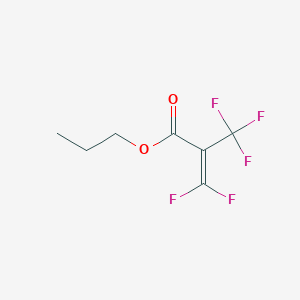
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structure and propertiesThe presence of fluorine atoms in the compound enhances its stability and reactivity, making it a valuable compound in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the difluoro and trifluoromethyl groups into the prop-2-enoate structure . The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s fluorine atoms can form strong bonds with target molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another fluorinated compound with similar reactivity and applications.
Difluoroalkanes: Compounds with two fluorine atoms on adjacent carbon atoms, used in similar synthetic and industrial applications.
Uniqueness
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to its combination of difluoro and trifluoromethyl groups, which provide distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62935-21-1 |
|---|---|
Molecular Formula |
C7H7F5O2 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-2-3-14-6(13)4(5(8)9)7(10,11)12/h2-3H2,1H3 |
InChI Key |
UMWKATQUFXFGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


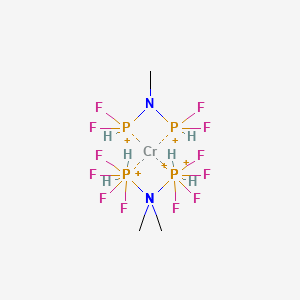
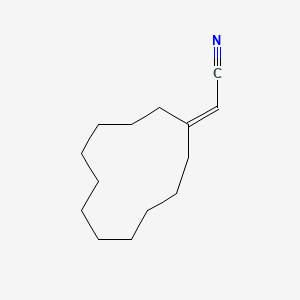
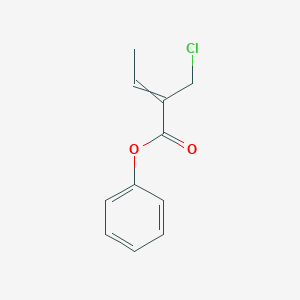
![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
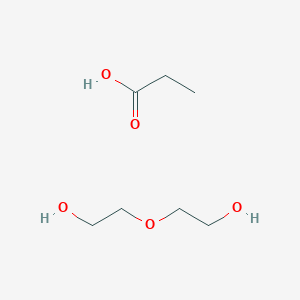
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
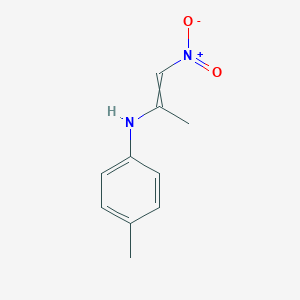
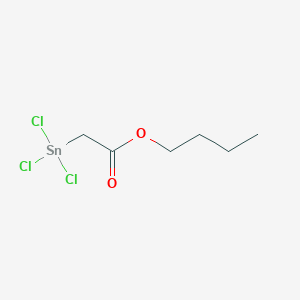
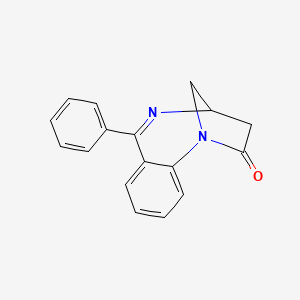
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
